5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Lipophilicity Drug-likeness Permeability

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937597-90-5) is a synthetic fluorinated tetrahydroindazole derivative with molecular formula C₁₄H₁₃F₄N₃ and molecular weight 299.27 g/mol. It features a 5-fluoro substituent on the aniline ring ortho to the tetrahydroindazole attachment, a 3-trifluoromethyl group on the indazole core, and a saturated 4,5,6,7-tetrahydro ring system.

Molecular Formula C14H13F4N3
Molecular Weight 299.273
CAS No. 937597-90-5
Cat. No. B2864075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
CAS937597-90-5
Molecular FormulaC14H13F4N3
Molecular Weight299.273
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)F)N)C(F)(F)F
InChIInChI=1S/C14H13F4N3/c15-8-5-6-12(10(19)7-8)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2
InChIKeyMAMRPLHXHCEUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937597-90-5): Structural, Physicochemical, and Procurement Profile for Research Selection


5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937597-90-5) is a synthetic fluorinated tetrahydroindazole derivative with molecular formula C₁₄H₁₃F₄N₃ and molecular weight 299.27 g/mol . It features a 5-fluoro substituent on the aniline ring ortho to the tetrahydroindazole attachment, a 3-trifluoromethyl group on the indazole core, and a saturated 4,5,6,7-tetrahydro ring system . The compound is characterized by an XLogP3 of 3.5, topological polar surface area (TPSA) of 43.8 Ų, boiling point of 371.1±42.0 °C (760 mmHg), and density of 1.48±0.1 g/cm³ . It is supplied as a research chemical building block with vendor-reported purity ranging from ≥95% to ≥99% . The tetrahydroindazole scaffold class has been established as a privileged chemotype in kinase inhibition (ITK, DHODH), sigma receptor modulation, and NOS inhibition [1][2][3].

Why Generic Substitution of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937597-90-5) with In-Class Analogs Fails: The Quantitative Case for Positional Fluorination


Within the 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl aniline family, simply interchanging compounds with different aniline-ring substitution patterns is unsupported due to substantial differences in key physicochemical properties that govern molecular recognition, permeability, and metabolic stability. The target compound's 5-fluoro substitution on the aniline ring (ortho to the indazole attachment) produces an XLogP3 of 3.5, which differs markedly from the des-fluoro analog (CAS 937607-82-4, LogP 3.93) and the unsubstituted aniline analog (CAS 353457-63-3, LogP 3.35) . At the class level, published SAR demonstrates that fluorination of the tetrahydroindazole scaffold directly modulates inhibitory potency—in NOS inhibition, aromatic ring fluorination increased both potency and NOS-II selectivity [1], while in sigma-1 receptor ligands, the 2-p-F-phenyl-tetrahydroindazole motif achieved pKi of 7.8 with >500-fold selectivity over sigma-2 [2]. These quantitative precedents establish that the precise position and identity of the fluorine substituent meaningfully impact target engagement, selectivity, and drug-like properties, making generic substitution scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937597-90-5) Versus Closest Analogs and Alternatives


Lipophilicity Modulation: XLogP3 Shift of −0.43 Log Units Versus the Des-Fluoro Analog (CAS 937607-82-4)

The target compound exhibits an XLogP3 of 3.5, which is 0.43 log units lower than the des-fluoro analog 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937607-82-4, LogP 3.93) . This reduction in lipophilicity, attributed to the electron-withdrawing 5-fluoro substituent, brings the compound closer to the optimal LogP range (1–3.5) for oral bioavailability and reduces the risk of promiscuous binding associated with excessively lipophilic molecules [1]. In contrast, the unsubstituted aniline analog (CAS 353457-63-3) has a LogP of 3.35, and the 5-CF₃ analog (CAS 937596-38-8) is expected to have significantly higher LogP due to the additional trifluoromethyl group .

Lipophilicity Drug-likeness Permeability

Density and Intermolecular Interaction Potential: 5% Higher Density Versus Des-Fluoro Analog Indicative of Enhanced Crystalline Packing

The target compound has a reported density of 1.48±0.1 g/cm³, which is approximately 5% higher than the des-fluoro analog 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937607-82-4, density 1.41±0.1 g/cm³ at 20 °C, 760 mmHg) . This higher density, attributable to the additional fluorine atom and its associated intermolecular C–H···F and potential C–F···π interactions, suggests differences in crystalline packing and solid-state stability that may impact formulation behavior, melting point, and solubility characteristics [1].

Solid-state properties Formulation Crystallinity

Class-Level Precedent: Aromatic Fluorination of Tetrahydroindazole Scaffold Increases Sigma-1 Receptor Binding Affinity by Over 600-Fold and Confers >500-Fold Selectivity Over Sigma-2

In a comprehensive SAR study of tetrahydroindazole-based sigma receptor ligands, the optimized fluorinated compound 7bf (bearing a 2-p-F-phenyl-tetrahydroindazole motif) achieved a pKi of 7.8 (Ki = 17 nM) against sigma-1 with >500-fold selectivity over sigma-2 (pKi <5) [1]. This represents a >600-fold improvement from the initial non-fluorinated hit compound 7a (pKi = 5.8, Ki ~1.6 μM), demonstrating that fluorination of the tetrahydroindazole scaffold is a critical determinant of binding potency and selectivity [1]. While the target compound (CAS 937597-90-5) has not been directly assayed in this system, its 5-fluoro substitution pattern aligns with the pharmacophoric features identified in this series—specifically, the presence of a fluorinated aromatic substituent that engages key hydrophobic contacts in the sigma-1 binding pocket [1].

Sigma receptor Receptor binding Selectivity

Class-Level Precedent: Fluorination of Indazole Skeleton Increases Nitric Oxide Synthase (NOS) Inhibitory Potency and NOS-II Selectivity

In a study of fluorinated indazoles as NOS inhibitors, the 4,5,6,7-tetrafluoroindazole compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) inhibited NOS-I by 63% and NOS-II by 83%, while compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) inhibited NOS-II by 80% with no effect on NOS-I [1]. The authors explicitly concluded that 'fluorination of the aromatic ring increased the inhibitory potency and NOS-II selectivity, suggesting that this is a promising strategy for NOS selective inhibitors' [1]. The target compound's 5-fluoro substituent on the aniline ring, combined with the 3-trifluoromethyl group on the tetrahydroindazole core, positions it structurally within this demonstrated fluorination-dependent potency enhancement paradigm [1].

Nitric oxide synthase Neuroprotection Enzyme inhibition

Purchasable Purity Tier: Vendor-Reported Purity Ranges from 95% to ≥99% Enabling Fit-for-Purpose Procurement

The target compound is commercially available with vendor-reported purity specifications spanning Min. 95% (CymitQuimica/Biosynth) , 97% (Chemenu, Leyan) , and NLT 98% (MolCore, ISO-certified) , with some suppliers reporting total impurities ≤0.5% and assay values up to 99.8% [1]. This multi-tier purity availability allows procurement decisions to be tailored to specific application requirements—from initial high-throughput screening (≥95% acceptable) to detailed biophysical characterization and co-crystallization trials (≥98% or higher recommended). In contrast, several of the closest structural analogs (e.g., CAS 937607-82-4, CAS 937597-82-5) are listed as discontinued by major suppliers , making supply chain continuity a practical differentiator for the target compound.

Chemical purity Quality control Procurement specification

ITK Kinase Inhibition Class Precedent: Tetrahydroindazole Scaffold Delivers Potent, Selective, and Orally Bioavailable Inhibitors with In Vivo Target Engagement

The tetrahydroindazole scaffold has been validated as a core chemotype for selective ITK inhibition. In the Genentech-led optimization campaign, second-generation tetrahydroindazole ITK inhibitors demonstrated reduced off-target receptor binding and cytotoxicity compared to earlier indazole series, with optimized analogues reducing IL-2 and IL-13 production in vivo following oral or intraperitoneal dosing in mice [1]. Key compounds from this series (e.g., GNE-9822, GNE-4997) are built on the tetrahydroindazole core with fluorinated aromatic substituents [2][3]. While the target compound (CAS 937597-90-5) was not directly profiled in these studies, its structural features—the 3-CF₃-tetrahydroindazole core plus the 5-fluoroaniline moiety—recapitulate the key pharmacophoric elements of the ITK inhibitor series, making it a structurally rational intermediate or scaffold for ITK-focused medicinal chemistry [1].

ITK kinase Immunology In vivo efficacy

Procurement-Relevant Application Scenarios for 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937597-90-5): Where the Quantitative Evidence Supports Prioritization


Sigma-1 Receptor Ligand Development: Scaffold with Validated Class-Level Potency and Selectivity Gains from Fluorination

For research groups developing sigma-1 receptor modulators, the target compound offers a fluorinated tetrahydroindazole scaffold consistent with the pharmacophore that delivered pKi 7.8 (Ki = 17 nM) and >500-fold selectivity over sigma-2 in published SAR campaigns [1]. Its 5-fluoro substitution aligns with the critical fluorinated aromatic motif required for high-affinity sigma-1 binding, while its XLogP3 of 3.5 positions it favorably within drug-like property space for CNS penetration . Procurement of this compound as a core intermediate enables direct exploration of aniline-ring substitution effects on sigma receptor pharmacology without the synthetic burden of installing the tetrahydroindazole-3-CF₃ core de novo [1].

ITK/Tec-Family Kinase Inhibitor Synthesis: Pre-Validated Tetrahydroindazole Building Block for Lead Optimization

Medicinal chemistry teams targeting ITK or related Tec-family kinases can utilize this compound as a late-stage diversification intermediate. The tetrahydroindazole-3-CF₃ core has been extensively validated through the Genentech GNE-series, which demonstrated in vivo reduction of IL-2 and IL-13 production with reduced off-target cytotoxicity compared to earlier indazole chemotypes [2]. The target compound's 5-fluoro substituent on the aniline ring provides a synthetic handle (via the free amine) for further derivatization—amide coupling, sulfonylation, or reductive amination—while the fluorine atom modulates electronic properties and metabolic stability of downstream analogs [3].

Nitric Oxide Synthase (NOS) Inhibitor Screening: Fluorinated Indazole Scaffold with Documented NOS-II Selectivity Advantage

The target compound is structurally suited as a starting point for NOS inhibitor discovery, where class-level evidence demonstrates that fluorination of the indazole ring system increases inhibitory potency and, critically, confers NOS-II over NOS-I selectivity—a key requirement for neuroprotective applications [4]. The 5-fluoro substitution pattern, combined with the 3-CF₃ group, provides a dual-fluorinated chemotype that can be directly screened against NOS isoforms or used as a reference compound in SAR expansion libraries targeting inflammatory and neurodegenerative indications [4].

Physicochemical Property-Driven Fragment or Lead Optimization: Differentiated LogP and Density Enable Rational Candidate Selection

For computational chemistry and biophysical screening groups, the target compound's quantitatively differentiated physicochemical profile—XLogP3 of 3.5 (vs. 3.93 for the des-fluoro analog) and density of 1.48 g/cm³ (vs. 1.41 g/cm³ for the des-fluoro analog)—provides a measurable basis for prioritizing this compound in property-guided design workflows . Its TPSA of 43.8 Ų and single hydrogen bond donor (amine) further define its permeability and solubility profile relative to analogs . These data, combined with multi-vendor availability at purity tiers up to ≥99%, make the compound a practical choice for SPR, ITC, X-ray crystallography, and other biophysical methods requiring well-characterized, high-purity small molecules .

Quote Request

Request a Quote for 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.